

# Beta-Amyloid (17-28) peptide sequence and properties

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## Compound of Interest

Compound Name: *Beta-Amyloid (17-28)*

Cat. No.: *B1578760*

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## Executive Summary

The **Beta-Amyloid (17-28)** fragment represents the "hydrophobic engine" of the full-length A $\beta$  peptide. Unlike the N-terminus (1-16), which is disordered and hydrophilic, the 17-28 region contains the Central Hydrophobic Cluster (CHC) and the critical turn region. This sequence is the primary driver of  $\beta$ -sheet nucleation, the site of key familial mutations (Arctic, Dutch, Italian, Iowa), and a prime target for kinetic inhibitors. This guide provides a rigorous technical analysis of A $\beta$ (17-28), detailing its physicochemical properties, aggregation mechanisms, and validated experimental protocols for its use as a model system in amyloid research.

## Part 1: Molecular Architecture & Physicochemical Profile

The A $\beta$ (17-28) peptide acts as an independent amyloidogenic unit. Its behavior is governed by the competition between the hydrophobic drive of the CHC and the electrostatic repulsion of the charged residues at the C-terminus of this fragment.

Sequence: Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys (LVFFAEDVGSNK)

## Physicochemical Properties

Property	Value	Technical Note
Molecular Weight	1325.47 Da	Monoisotopic mass.
Isoelectric Point (pI)	~4.0 - 4.5	Calculated based on pKa of D(23), E(22), K(28). At pH 7.4, the peptide carries a net charge of -1.
Hydropathy (GRAVY)	+0.25	Positive value indicates overall hydrophobicity, driven by the LVFFA cluster.
Solubility	pH-Dependent	Low solubility at pH 4-5 (near pI). Soluble in basic buffers (pH > 8) or organic solvents (HFIP, DMSO).
Secondary Structure	$\beta$ -Sheet / Turn	Predominantly random coil in monomeric state; rapidly transitions to $\beta$ -sheet upon concentration or seeding.

## Structural Domains

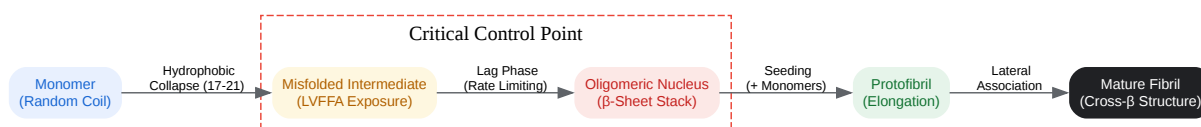
- The CHC (17-21, LVFFA): This pentapeptide is the core recognition motif. It facilitates the "steric zipper" interface essential for fibril elongation.
- The Turn Region (22-28, EDVGSNK): In full-length A $\beta$  fibrils, residues 23-28 often form a salt-bridge stabilized turn (specifically D23-K28). In the isolated 17-28 fragment, this region dictates the orientation of the  $\beta$ -strands.

## Part 2: The Mechanism of Fibrillogenesis

A $\beta$ (17-28) does not merely aggregate; it nucleates. The mechanism follows a Nucleation-Dependent Polymerization (NDP) model, but with distinct kinetics compared to A $\beta$ 1-42 due to the lack of the C-terminal hydrophobic tail (29-42).

## Aggregation Pathway Diagram

The following diagram illustrates the critical role of the 17-21 region in initiating the transition from monomer to toxic oligomer.



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Caption: The aggregation pathway of A $\beta$ (17-28), highlighting the rate-limiting nucleation step driven by the LVFFA hydrophobic collapse.

## Impact of Familial Mutations

The 17-28 region is a "hotspot" for aggressive familial Alzheimer's mutations. These mutations generally reduce the net charge or alter the turn propensity, accelerating aggregation.

- Dutch (E22Q): Removes a negative charge. Increases hydrophobicity and fibril stability.
- Arctic (E22G): Increases flexibility, favoring protofibril formation.
- Italian (E22K): Flips charge from negative to positive, drastically altering electrostatic interactions.
- Iowa (D23N): Removes negative charge at the turn, accelerating fibrillization.

## Part 3: Experimental Workflows

To study A $\beta$ (17-28) reliably, one must eliminate "seeding memory"—pre-existing aggregates in the lyophilized powder. The following protocol ensures a homogenous monomeric starting state.

## Validated Solubilization Protocol

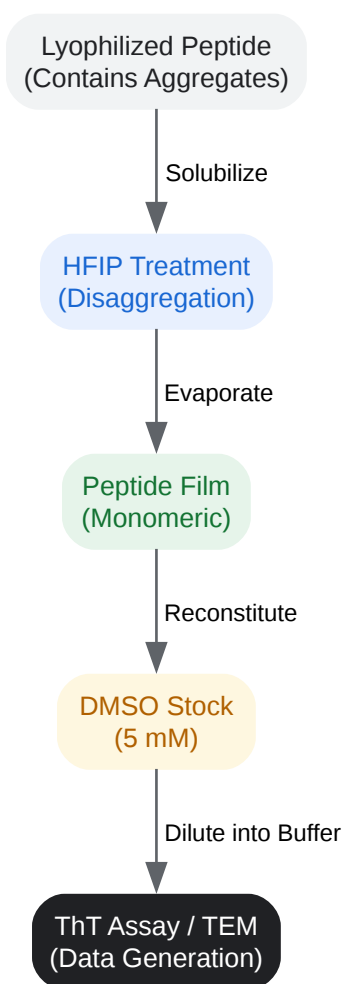
- HFIP Pre-treatment (Monomerization):
  - Dissolve lyophilized A $\beta$ (17-28) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to 1 mM.
  - Incubate for 1 hour at room temperature. Rationale: HFIP disrupts pre-formed hydrogen bonds, resetting the peptide to a random coil state.
  - Aliquot and evaporate HFIP under a nitrogen stream or vacuum centrifugation. Store films at -80°C.
- Reconstitution:
  - Dissolve the peptide film in anhydrous DMSO to 5 mM (stock).
  - Sonicate in a water bath for 10 minutes.
  - Dilute into buffer (PBS or 10 mM NaPi, pH 7.4) immediately before use. Note: Final DMSO concentration should be <1% to avoid solvent effects.

## Thioflavin T (ThT) Kinetic Assay

This assay quantifies the formation of amyloid fibrils in real-time.

- Reagents: 20  $\mu$ M ThT in PBS (pH 7.4), 20-50  $\mu$ M A $\beta$ (17-28) monomer.
- Instrument: Fluorescence plate reader (Ex: 440 nm, Em: 485 nm).
- Procedure:
  - Plate 100  $\mu$ L of sample per well in a black 96-well plate (clear bottom).
  - Seal to prevent evaporation.
  - Incubate at 37°C with intermittent shaking (e.g., 10 sec every 10 min).
  - Read fluorescence every 10-15 minutes for 24-48 hours.

## Experimental Logic Flow



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Caption: Step-by-step workflow for preparing aggregate-free A $\beta$ (17-28) for kinetic analysis.

## Part 4: Therapeutic Implications

The 17-28 fragment is the primary target for Beta-Sheet Breaker (BSB) peptides. These are short, synthetic peptides (often N-methylated) designed to bind to the LVFFA region but prevent further polymerization due to steric hindrance.

- Mechanism: BSBs mimic the 17-21 sequence to intercalate into the growing fibril but lack the capacity to hydrogen bond on the outer face.
- Diagnostic Utility: Antibodies targeting the 17-24 epitope (e.g., 4G8) are standard for detecting A $\beta$  plaques, confirming the accessibility of this region in mature fibrils.

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